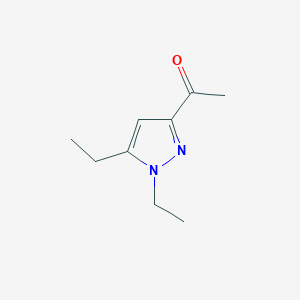
Ethanone, 1-(1,5-diethyl-1H-pyrazol-3-yl)- (9CI)
概要
説明
3-Acetyl-1,5-diethylpyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of acetyl and diethyl groups attached to the pyrazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,5-diethylpyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For instance, the reaction of acetylacetone with diethylhydrazine in the presence of an acid catalyst can yield 3-Acetyl-1,5-diethylpyrazole .
Industrial Production Methods
Industrial production of 3-Acetyl-1,5-diethylpyrazole may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
化学反応の分析
Types of Reactions
3-Acetyl-1,5-diethylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
3-Acetyl-1,5-diethylpyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-Acetyl-1,5-diethylpyrazole involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but with methyl groups instead of acetyl and diethyl groups.
1-Cyanoacetyl-3,5-dimethylpyrazole: Contains a cyanoacetyl group, making it a useful cyanoacetylating agent.
3,5-Diacetyl-2,6-dimethylpyrazole: Another derivative with acetyl groups at different positions.
Uniqueness
Its acetyl and diethyl groups provide a balance of steric and electronic effects, making it a versatile compound in various chemical reactions and applications .
特性
CAS番号 |
165743-61-3 |
|---|---|
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC名 |
1-(1,5-diethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-4-8-6-9(7(3)12)10-11(8)5-2/h6H,4-5H2,1-3H3 |
InChIキー |
CVSVOYOSJSDAGG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NN1CC)C(=O)C |
正規SMILES |
CCC1=CC(=NN1CC)C(=O)C |
同義語 |
Ethanone, 1-(1,5-diethyl-1H-pyrazol-3-yl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
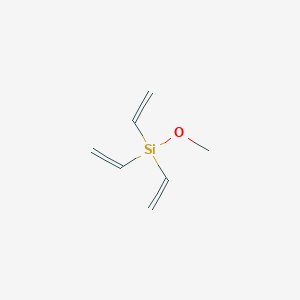
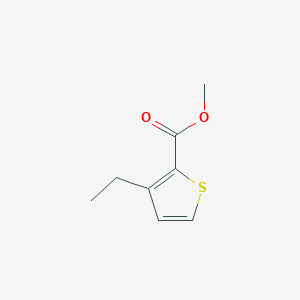
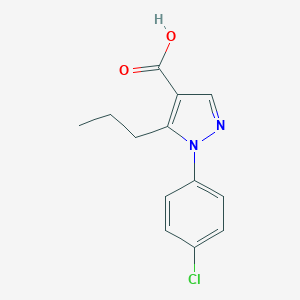
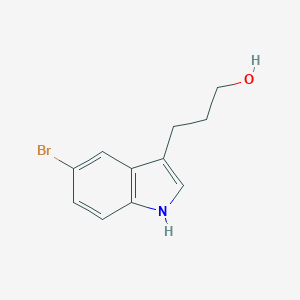
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
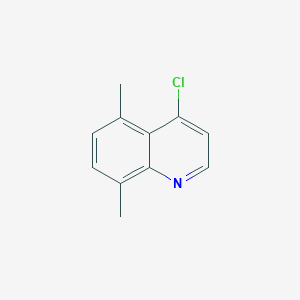
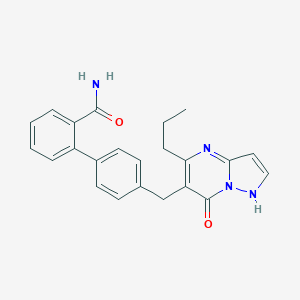
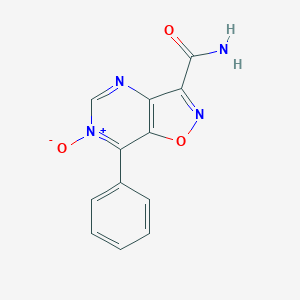
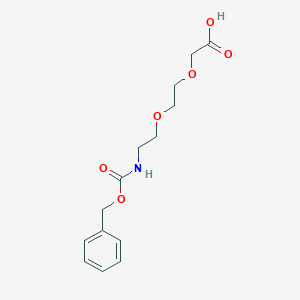
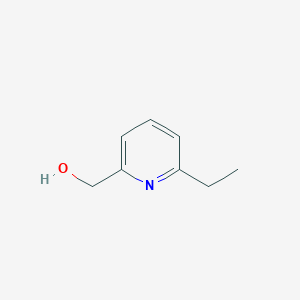
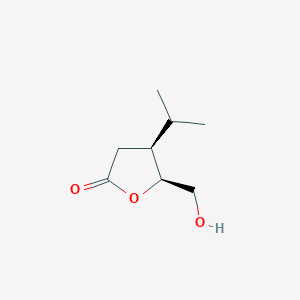
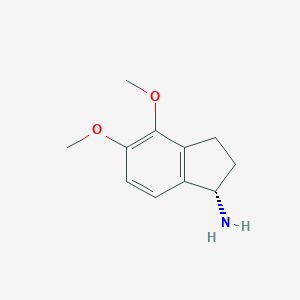
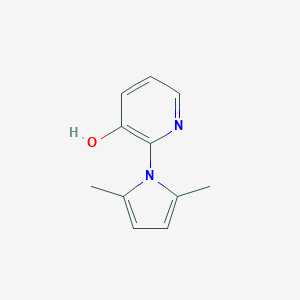
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
